molecular formula C24H23ClN2O5 B12025807 2-((4-Chlorobenzyl)oxy)-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide CAS No. 347898-76-4

2-((4-Chlorobenzyl)oxy)-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

Katalognummer: B12025807
CAS-Nummer: 347898-76-4
Molekulargewicht: 454.9 g/mol
InChI-Schlüssel: KWSOEJKCGNIBEP-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reacted with benzohydrazide under controlled conditions to yield the final product. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may occur with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide would depend on its specific biological activity. Generally, hydrazides can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzohydrazide derivatives: Compounds with similar structures but different substituents on the benzene ring.

    Chlorobenzyl derivatives: Compounds with the chlorobenzyl group but different functional groups attached.

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

347898-76-4

Molekularformel

C24H23ClN2O5

Molekulargewicht

454.9 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H23ClN2O5/c1-29-21-12-17(13-22(30-2)23(21)31-3)14-26-27-24(28)19-6-4-5-7-20(19)32-15-16-8-10-18(25)11-9-16/h4-14H,15H2,1-3H3,(H,27,28)/b26-14+

InChI-Schlüssel

KWSOEJKCGNIBEP-VULFUBBASA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.